molecular formula C13H17BrN2O3 B249594 2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide

2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide

Cat. No. B249594
M. Wt: 329.19 g/mol
InChI Key: URBZIZDQWIGCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide has shown potential applications in scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of 2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects on cancer cells and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential applications.

Future Directions

There are several future directions for the study of 2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide. One direction is to further investigate its mechanism of action to better understand its potential applications in medicinal chemistry. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo. Additionally, exploring its potential as a drug delivery system and its interactions with other drugs could also be a future direction for research.

Synthesis Methods

The synthesis of 2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-bromo-4-nitrophenol with cyclopropylamine in the presence of a reducing agent like sodium dithionite. The resulting compound is then reacted with 2-bromoacetyl chloride in the presence of a base like triethylamine to yield the final product.

properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

2-[2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C13H17BrN2O3/c1-18-11-5-8(6-16-9-2-3-9)4-10(14)13(11)19-7-12(15)17/h4-5,9,16H,2-3,6-7H2,1H3,(H2,15,17)

InChI Key

URBZIZDQWIGCBP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2CC2)Br)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CC2)Br)OCC(=O)N

Origin of Product

United States

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